2-chloro-N-(4-methylthian-4-yl)acetamide
Description
Significance of Acetamide (B32628) Derivatives in Chemical Biology Research
Acetamide derivatives are a class of organic compounds that feature prominently in medicinal chemistry due to their wide array of biological activities. nih.govgalaxypub.co The acetamide group (CH₃CONH₂) is a structural feature of many successful therapeutic agents, such as paracetamol, one of the most widely used analgesic and antipyretic drugs in the world. nih.govtandfonline.com The versatility of the acetamide scaffold allows for extensive structural modifications, leading to a broad spectrum of pharmacological effects. galaxypub.co
N-substituted chloroacetamides, in particular, are important intermediates in organic synthesis and have been a focus of significant research. nih.gov The chemical reactivity of these compounds is often attributed to the chlorine atom, which can be easily displaced by nucleophiles like oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net This reactivity makes them valuable as "warheads" in the design of targeted covalent inhibitors, which can form stable bonds with specific residues in a target protein. nih.govacs.org For instance, chloroacetamide-linked nucleotides have been developed for cross-linking with cysteine or histidine residues in peptides and proteins, highlighting their utility as tools in chemical biology. acs.org The addition of a chloro atom to the acetamide structure has been shown to enhance or introduce antimicrobial activity. mdpi.com
Research has demonstrated that this class of compounds exhibits a diverse range of biological activities, which are summarized in the table below.
| Biological Activity | Examples of Acetamide Derivatives | Source(s) |
| Anti-inflammatory | Phenol-based acetamides, Thiazole derivatives, N-phenylacetamide sulphonamides | nih.govgalaxypub.coarchivepp.com |
| Antimicrobial/Antibacterial | N-(substituted phenyl)-2-chloroacetamides | galaxypub.conih.govijpsr.info |
| Anticancer/Anti-tumor | Quinazoline-sulfonyl-acetamides, Substituted chloroacetamides (as cancer stem cell inhibitors) | nih.govgalaxypub.conih.gov |
| Analgesic | Paracetamol, N-(benzothiazol-2-yl) acetamides | nih.govtandfonline.com |
| Antiviral/Anti-HIV | General acetamide derivatives | nih.govgalaxypub.co |
| Anticonvulsant | General acetamide derivatives | nih.govgalaxypub.co |
| P2Y14R Antagonists | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | acs.org |
Role of Sulfur-Containing Heterocycles, Particularly Thian Systems, in Advanced Organic and Medicinal Chemistry
Heterocyclic compounds, particularly those containing a sulfur atom, are a cornerstone of drug development and are integral to many clinically used drugs. sci-hub.se For many years, sulfur-heterocycles (S-heterocycles) have been a core component of many FDA-approved drugs and medicinally active compounds. bohrium.comnih.gov Researchers have increasingly turned their attention to S-heterocycles as they seek new compounds with high medicinal value and potentially lower toxicity profiles compared to nitrogen-based heterocycles. bohrium.comnih.gov
Sulfur's ability to exist in various oxidation states (e.g., thioether, sulfoxide, sulfone) and its presence in numerous functional groups make it a valuable element in drug design. tandfonline.com These functionalities are found in a large number of approved drugs and clinical candidates. tandfonline.com S-heterocycles are noted for a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and antihypertensive properties. sci-hub.senih.gov
Among the various S-heterocycles, six-membered rings such as thiopyran (also known as thian) are of significant interest. bohrium.comnih.gov The thian ring system is a saturated six-membered heterocycle containing one sulfur atom. This scaffold is a valuable building block in organic chemistry and can be incorporated into larger molecular structures to modulate their physicochemical properties and biological activity. reachemchemicals.comacs.org
| Class of Sulfur Heterocycle | Ring Size | Examples of Reported Pharmacological Activities | Source(s) |
| Thiirane | 3-membered | Anticancer, antimicrobial, antibacterial | bohrium.comnih.gov |
| Thiophene | 5-membered | Anticancer, antibacterial | sci-hub.sebohrium.com |
| Thiazole | 5-membered | Antitumor, antimicrobial | sci-hub.sebohrium.comnih.gov |
| Thiazolidine | 5-membered | Anti-inflammatory, antitubercular | bohrium.comnih.gov |
| Thiopyran (Thian) | 6-membered | Core of various medicinally active compounds | sci-hub.sebohrium.comnih.gov |
Rationale for Investigating 2-chloro-N-(4-methylthian-4-yl)acetamide as a Representative Scaffold
The decision to investigate a specific molecule like this compound stems from a rational drug design strategy that combines two moieties of known significance. This approach, often referred to as molecular hybridization, aims to create a new chemical entity with potentially enhanced or novel biological activity.
The rationale for studying this particular compound is twofold:
The Chloroacetamide "Warhead": The 2-chloroacetamide (B119443) portion of the molecule serves as a reactive electrophilic group. researchgate.net This functional group is known to be capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, within the active sites of enzymes or proteins. acs.org This covalent interaction can lead to irreversible inhibition, which can result in high potency and prolonged duration of action. The inclusion of this "warhead" suggests that the compound is designed as a potential targeted inhibitor for a specific biological pathway.
By combining the reactive potential of the chloroacetamide group with the pharmacologically relevant thian scaffold, this compound represents a promising candidate for investigation. The hypothesis is that the thian moiety will guide the molecule to a specific biological target, where the chloroacetamide group can then form a covalent bond, leading to a potent and selective biological effect. This makes the compound a representative scaffold for exploring new therapeutic agents, particularly in areas where targeted covalent inhibition is a desired mechanism of action.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-methylthian-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNOS/c1-8(10-7(11)6-9)2-4-12-5-3-8/h2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWVILIIEYCRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSCC1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190105 | |
| Record name | 2-Chloro-N-(tetrahydro-4-methyl-2H-thiopyran-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851389-40-7 | |
| Record name | 2-Chloro-N-(tetrahydro-4-methyl-2H-thiopyran-4-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851389-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(tetrahydro-4-methyl-2H-thiopyran-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2 Chloro N 4 Methylthian 4 Yl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H NMR, 13C NMR, 2D NMR)
No published 1H NMR, 13C NMR, or 2D NMR spectroscopic data for 2-chloro-N-(4-methylthian-4-yl)acetamide could be found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
No mass spectrometry data, including molecular weight confirmation or fragmentation pattern analysis, is available for this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
There is no available infrared spectroscopy data detailing the characteristic functional group absorptions for this compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
No X-ray crystallography studies have been published for this compound, meaning no data exists on its crystal structure, absolute stereochemistry, or conformation.
Application of Other Advanced Analytical Techniques for Compound Characterization
No records of other advanced analytical techniques being applied to the characterization of this compound were found.
Computational and Theoretical Investigations of 2 Chloro N 4 Methylthian 4 Yl Acetamide
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and molecular properties of chemical compounds. For derivatives of 2-chloro-N-phenylacetamide, DFT calculations are instrumental in optimizing molecular geometry and understanding electronic characteristics. nih.gov Studies on the analogue 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide have utilized the CAM-B3LYP functional with a 6-311G(d,p) basis set to achieve a balance between computational cost and accuracy for determining molecular geometry and electronic transition energies. nih.gov Such calculations, often performed considering a solvent environment like ethanol, reveal good agreement between theoretically optimized structures and experimental data derived from X-ray crystallography, although calculated bond lengths may be slightly longer due to the calculations representing an isolated molecule in the solvent phase. nih.gov
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's excitability and its electronic transport properties.
For the related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations have been used to determine the energies of these orbitals. nih.gov The analysis of these frontier orbitals is key to understanding the electronic absorption spectra of the molecule. For instance, the strong absorption observed around 250 nm for this analogue is attributed primarily to the electronic transition from the HOMO to the LUMO. nih.gov
The distribution of electron density in these orbitals is also revealing. In 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the HOMO is predominantly localized on the phenyl ring's –C=C– group, the sulfur atom, the S–CH3 group, and the –NH=C and –C=O moieties of the amide linkage. nih.gov This distribution indicates the regions of the molecule that are most susceptible to electrophilic attack. The LUMO, conversely, represents the regions most susceptible to nucleophilic attack. The energy of the LUMO and other reactivity descriptors, such as Fukui functions, can be calculated to provide a quantitative measure of local reactivity at different atomic sites within the molecule.
| Parameter | Value | Significance |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Indicates chemical reactivity and stability |
| Maximum Absorption Wavelength (λmax) | 250 nm | Corresponds to the S0→S2 electronic transition nih.gov |
| Oscillator Strength (f) | 0.7144 | Intensity of the electronic transition nih.gov |
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron density, typically color-coded where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).
For a molecule like 2-chloro-N-(4-methylthian-4-yl)acetamide, the MEP would show the most negative potential (red) localized around the oxygen atom of the carbonyl group and the chlorine atom, owing to their high electronegativity. The regions around the hydrogen atoms, particularly the amide N-H, would exhibit a positive potential (blue). This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of such compounds.
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core orbitals, and bonding orbitals. This analysis is particularly useful for quantifying intramolecular and intermolecular interactions.
In the context of this compound, NBO analysis would elucidate hyperconjugative interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals. For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n -> π*) is a key feature of the amide bond, contributing to its planar character and rotational barrier. NBO analysis can also quantify the strength of hydrogen bonds and other non-covalent interactions that dictate the supramolecular assembly of the compound in the solid state.
Molecular Modeling and Dynamics Simulations for Conformational Landscape Exploration
The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of a molecule.
For 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the solid-state conformation has been determined by X-ray crystallography. nih.gov These studies show that the amide functional group adopts a trans conformation, which facilitates the formation of hydrogen-bonded chains in the crystal lattice. nih.gov The central part of the molecule, including the phenyl ring and the sulfur and nitrogen atoms, is nearly planar. nih.gov
Molecular dynamics (MD) simulations could further explore the conformational behavior of this compound in different environments, such as in solution. An MD simulation would track the atomic positions over time, providing insights into the stability of different conformers, the flexibility of the molecule, and the dynamics of intramolecular hydrogen bonds. Such simulations are crucial for understanding how the molecule might adapt its shape to bind to a biological target.
Quantum Chemical Calculations of Reaction Energy Profiles and Transition States for Derivatives
Quantum chemical calculations are essential for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The resulting reaction energy profile provides a quantitative understanding of the reaction's feasibility and kinetics.
For derivatives of 2-chloro-N-phenylacetamide, these calculations can be applied to study various reactions, such as nucleophilic substitution at the chloroacetyl group or hydrolysis of the amide bond. By identifying the transition state structure and its associated energy barrier (activation energy), one can predict the reaction rate and explore how different substituents on the phenyl ring might influence reactivity. Computational methods can trace reaction paths to predict potential reactants for a target compound, offering a powerful tool for discovering new synthetic routes. nih.gov
In Silico Prediction of Molecular Interactions (e.g., molecular docking with target proteins)
Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.
While no specific molecular docking studies have been reported for this compound, numerous studies have been conducted on related 2-chloro-N-phenylacetamide derivatives, highlighting their potential as inhibitors for various enzymes. nih.govddtjournal.netresearchgate.net For instance, derivatives have been docked against targets like glucosamine-6-phosphate synthase for antimicrobial activity and enzymes relevant to neurodegenerative diseases. nih.govddtjournal.net
A typical molecular docking workflow for this compound would involve:
Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms and removing water molecules.
Generating a 3D conformation of the ligand.
Using a docking algorithm to systematically search for the best binding poses of the ligand within the active site of the protein.
Scoring the poses based on their predicted binding affinity (e.g., in kcal/mol) and analyzing the key interactions (hydrogen bonds, hydrophobic interactions, etc.).
Such studies could reveal the potential of this compound as a bioactive agent and guide the design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies for Theoretical Property Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities or other properties. wikipedia.org These models are developed to predict the activity of new or untested compounds based on their molecular characteristics. nih.gov
A comprehensive search of scientific literature and chemical databases did not yield any specific Quantitative Structure-Activity Relationship (QSAR) studies conducted on the compound this compound. While QSAR studies are prevalent for various classes of chemical compounds, including derivatives of acetamide (B32628), no dedicated research focusing on the theoretical property prediction of this particular molecule through QSAR modeling was found in the public domain.
General QSAR methodologies often involve the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com These descriptors can include constitutional, topological, geometrical, and electronic parameters. Once calculated for a series of compounds with known activities, statistical methods such as multiple linear regression (MLR) or more complex machine learning algorithms are employed to build a predictive model. mdpi.com
For structurally related compounds, such as other N-(substituted phenyl)-2-chloroacetamides, QSAR analyses have been performed to predict properties like lipophilicity and antimicrobial activity. nih.gov In such studies, descriptors related to hydrophobicity, electronic effects, and steric properties are often found to be significant in determining the biological activity. nih.gov However, without experimental data for a series of compounds including this compound, the development of a specific and validated QSAR model is not feasible.
The predictive power of a QSAR model is highly dependent on the quality and diversity of the dataset used for its training and validation. nih.gov Therefore, in the absence of such a dataset for this compound and its analogues, no data tables or detailed research findings on its theoretically predicted properties via QSAR can be presented. Future research in this area would first require the synthesis and biological evaluation of a series of related compounds to generate the necessary data for a robust QSAR study.
Chemical Reactivity and Mechanistic Pathways of 2 Chloro N 4 Methylthian 4 Yl Acetamide
Reactivity of the Thian Ring System: Sulfur Heteroatom Influence
The thian (tetrahydrothiopyran) ring in 2-chloro-N-(4-methylthian-4-yl)acetamide contains a sulfur heteroatom that significantly influences its chemical reactivity. Unlike aromatic sulfur heterocycles, the thian ring is a saturated, non-planar system. The sulfur atom, with its lone pairs of electrons, can act as a soft nucleophile. However, its most characteristic reactivity involves processes at the sulfur atom itself, namely oxidation and reduction.
The sulfur atom in a thian ring exists in the sulfide (B99878) oxidation state (-2) and is readily susceptible to oxidation. ucr.eduyoutube.com Oxidation reactions typically involve an increase in the number of bonds to oxygen. youtube.com The sulfur atom in the thian ring can be sequentially oxidized, first to a sulfoxide and then to a sulfone.
Oxidation to Sulfoxide : Treatment of thian derivatives with one equivalent of a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid, yields the corresponding thian-1-oxide (a sulfoxide). researchgate.net The oxidation of substituted thianes can be stereoselective, leading to a predominance of either the axial or equatorial sulfoxide, depending on the oxidant used and the steric and electronic properties of other ring substituents. researchgate.net
Oxidation to Sulfone : The use of a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to a thian-1,1-dioxide (a sulfone). researchgate.net This oxidation state is generally much more stable and less reactive than the sulfide or sulfoxide.
The table below summarizes the oxidation states and corresponding products for the thian ring.
| Starting Material | Reagent (Typical) | Product | Oxidation State of Sulfur |
| Thian (Sulfide) | H₂O₂ (1 equiv.) | Thian-1-oxide (Sulfoxide) | 0 |
| Thian-1-oxide | H₂O₂ (>1 equiv.) | Thian-1,1-dioxide (Sulfone) | +2 |
| Thian-1,1-dioxide | LiAlH₄ | Thian-1-oxide | 0 |
| Thian-1-oxide | LiAlH₄ | Thian (Sulfide) | -2 |
Conversely, reduction reactions can convert sulfones back to sulfoxides and sulfoxides back to sulfides, typically using reducing agents like lithium aluminum hydride. ucr.edu
The six-membered thian ring is relatively stable and not subject to the significant ring strain found in smaller sulfur heterocycles like thiiranes (3-membered) or thietanes (4-membered). msu.edu Therefore, ring-opening reactions are not as common and require specific activation. However, under certain conditions, such as the formation of a reactive intermediate like a sulfonium ion or a carbocation adjacent to the ring, rearrangements can occur. msu.edu
Carbocation rearrangements, including ring expansion or contraction, are known to occur to relieve strain or form a more stable carbocation. masterorganicchemistry.comchemistrysteps.com For instance, the formation of a carbocation on a carbon atom attached to a cycloalkane can initiate a 1,2-alkyl shift that results in ring expansion. masterorganicchemistry.com While less common for stable six-membered rings, a rearrangement of the thian ring in this compound could be envisioned if a reaction at a different site (e.g., the chloroacetamide moiety) were to induce the formation of a reactive intermediate that could interact with the ring system.
Investigation of Intramolecular Cyclization and Conformation-Dependent Reactions
The structure of this compound, featuring a nucleophilic nitrogen and sulfur atom and an electrophilic chloroacetyl group, is well-suited for intramolecular reactions. Such reactions are highly dependent on the molecule's conformation, which dictates the spatial proximity of the reacting groups. nih.govacs.org The chemical reactivity of N-aryl 2-chloroacetamides is known to include nucleophilic substitution that can be accompanied by intramolecular cyclization to form various heterocyclic systems. researchgate.net
A plausible intramolecular pathway for this compound is a cyclization reaction where either the amide nitrogen or the thian sulfur acts as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride ion.
N-Cyclization : If the amide nitrogen attacks the α-carbon, it would lead to the formation of a four-membered ring, which is generally disfavored due to ring strain.
S-Cyclization : A more likely pathway involves the sulfur atom of the thian ring acting as the nucleophile. If the conformation of the molecule allows the sulfur to approach the backside of the C-Cl bond, an intramolecular S_N2 reaction could occur. This would result in the formation of a bicyclic sulfonium ion intermediate. Such reductive ring closures are known for δ-hydroxy and δ-amino α-thio-esters, which cyclize to form six-membered 1,4-heterocycles. unifi.it
The feasibility of such a cyclization is critically dependent on the conformational equilibrium of the molecule. The orientation of the N-acetyl group relative to the thian ring must allow the sulfur's lone pairs to achieve the necessary trajectory for backside attack on the C-Cl bond. nih.gov Computational modeling and dynamic NMR studies on analogous systems are often used to determine the most stable conformers and to assess the energetic barriers for such intramolecular processes. researchgate.net
Reaction Mechanisms with Electrophilic and Nucleophilic Reagents
The chemical reactivity of this compound is primarily dictated by the interplay of its constituent functional groups: the α-chloroacetamide moiety and the 4-methylthiane ring. The molecule possesses several reactive centers that determine its behavior towards electrophilic and nucleophilic species. The key sites of reactivity include the electrophilic carbon atom bonded to the chlorine, the nucleophilic oxygen and nitrogen atoms of the amide group, and the nucleophilic sulfur atom within the thiane (B73995) heterocycle.
Reactions with Nucleophilic Reagents
The most prominent reaction pathway for this compound involves the nucleophilic substitution of the chlorine atom. The carbon atom alpha to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This electronic arrangement facilitates the displacement of the chloride ion, which is a good leaving group, by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netnih.gov
The general mechanism involves the attack of a nucleophile on the α-carbon, leading to a trigonal bipyramidal transition state, followed by the inversion of stereochemistry (if the carbon were chiral) and the expulsion of the chloride ion. The versatility of this reaction makes this compound a useful intermediate for the synthesis of more complex molecules. researchgate.net
Detailed Research Findings:
Studies on analogous N-aryl and N-alkyl 2-chloroacetamides have demonstrated their broad reactivity with a range of nucleophiles. researchgate.net The ease of chlorine displacement makes these compounds valuable precursors for constructing diverse molecular architectures, including various heterocyclic systems. nih.gov
O-Nucleophiles: Reagents such as hydroxides, alkoxides, and carboxylates react to form α-hydroxy or α-alkoxy amides. For example, reaction with sodium ethoxide would yield 2-ethoxy-N-(4-methylthian-4-yl)acetamide.
N-Nucleophiles: Primary and secondary amines, as well as ammonia and azide (B81097) ions, can displace the chloride to form α-amino amides, which are precursors to amino acids and other biologically relevant molecules. nih.gov
S-Nucleophiles: Thiolates and thiourea are effective nucleophiles for this transformation, leading to the formation of α-thioether or isothiouronium salt derivatives, respectively. These sulfur-containing products are important in medicinal chemistry and materials science. nih.gov
C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can also participate in these substitution reactions to form new carbon-carbon bonds.
The table below summarizes the expected outcomes of reactions between this compound and various nucleophiles.
| Nucleophile | Reagent Example | Product Structure | Reaction Type & Mechanistic Note |
| Oxygen | Sodium ethoxide (NaOEt) | 2-ethoxy-N-(4-methylthian-4-yl)acetamide | SN2 |
| Nitrogen | Ammonia (NH₃) | 2-amino-N-(4-methylthian-4-yl)acetamide | SN2 |
| Sulfur | Sodium thiophenoxide (NaSPh) | 2-(phenylthio)-N-(4-methylthian-4-yl)acetamide | SN2 |
| Carbon | Sodium cyanide (NaCN) | 2-cyano-N-(4-methylthian-4-yl)acetamide | SN2 |
| Halogen | Sodium iodide (NaI) | 2-iodo-N-(4-methylthian-4-yl)acetamide | Finkelstein reaction (SN2) |
Reactions with Electrophilic Reagents
While the primary reactivity of this compound is centered on the electrophilic α-carbon, the molecule also contains nucleophilic sites that can react with electrophiles. These sites are the amide oxygen, the amide nitrogen, and the sulfur atom of the thiane ring.
Amide Group Reactivity: The amide functional group is generally a weak nucleophile due to resonance delocalization of the nitrogen lone pair into the carbonyl group. study.comquora.com However, the carbonyl oxygen is the most basic and nucleophilic site within the amide and will preferentially react with strong electrophiles such as protons or Lewis acids. This interaction activates the amide, although amides are significantly less reactive than esters or acid chlorides. researchgate.net Direct alkylation or acylation on the amide nitrogen is difficult without prior deprotonation using a very strong base.
Thiane Sulfur Reactivity: The sulfur atom in the 4-methylthiane ring is nucleophilic and can react with a range of electrophiles. Sulfides are known to react with alkylating agents to form sulfonium salts and can be oxidized by various oxidizing agents to form sulfoxides or sulfones. This reactivity is a common pathway for modifying cyclic thioethers.
Detailed Research Findings:
Reaction with Acids: In the presence of a strong acid, the carbonyl oxygen of the amide can be protonated. This activation can make the carbonyl carbon more susceptible to attack by weak nucleophiles, potentially leading to amide hydrolysis under harsh conditions. libretexts.org
Reaction with Alkylating Agents: While the amide nitrogen is unreactive, the sulfur atom of the thiane ring can be alkylated by strong electrophiles like methyl iodide, which would result in the formation of a sulfonium salt.
Oxidation: The thiane sulfur can be selectively oxidized. Mild oxidizing agents, such as sodium periodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), would typically yield the corresponding sulfoxide. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or excess H₂O₂, would lead to the formation of the sulfone.
The table below outlines the potential reactions of this compound with electrophilic reagents.
| Electrophile | Reagent Example | Site of Reaction | Product Structure | Reaction Type & Mechanistic Note |
| Proton | Hydrochloric acid (HCl) | Amide Oxygen | Protonated amide (O-protonation) | Acid-base reaction; amide activation |
| Alkylating Agent | Methyl iodide (CH₃I) | Thiane Sulfur | S-methyl sulfonium iodide salt | S-Alkylation (SN2) |
| Oxidizing Agent (mild) | Sodium periodate (NaIO₄) | Thiane Sulfur | 2-chloro-N-(4-methyl-1-oxothian-4-yl)acetamide | Oxidation |
| Oxidizing Agent (strong) | Hydrogen peroxide (H₂O₂, excess) | Thiane Sulfur | 2-chloro-N-(4-methyl-1,1-dioxothian-4-yl)acetamide | Oxidation |
Mechanistic Chemical Biology Investigations of 2 Chloro N 4 Methylthian 4 Yl Acetamide in Vitro and Molecular Level
Advanced Biological Target Identification Approaches
Identifying the specific cellular components with which a small molecule interacts is a primary challenge in chemical biology. Modern high-throughput techniques offer powerful solutions for target deconvolution and pathway analysis.
Affinity-Based Proteomics for Target Deconvolution
Affinity-based proteomics is a powerful strategy to identify the direct binding partners of a small molecule within a complex proteome. This approach typically involves immobilizing the compound of interest, in this case, 2-chloro-N-(4-methylthian-4-yl)acetamide, onto a solid support to create an "affinity matrix." This matrix is then incubated with cell lysates, allowing proteins that bind to the compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.
This method allows for an unbiased survey of potential protein targets, providing a direct physical link between the small molecule and its interacting partners. The specificity of the interaction can be further validated through competition experiments, where the free compound is added to the lysate to compete with the immobilized ligand for protein binding.
Genetic Interaction Profiling for Pathway Elucidation
Genetic interaction profiling provides a complementary approach to identify the biological pathways affected by a compound. This technique involves systematically testing the effect of the compound on a collection of mutant cell lines, each with a known genetic perturbation (e.g., gene deletion or knockdown). The sensitivity or resistance of a particular mutant to the compound can reveal functional relationships between the gene and the compound's target or pathway.
For example, if a mutant lacking a specific enzyme shows increased sensitivity to this compound, it suggests that the enzyme may be involved in a pathway that is redundant to the one targeted by the compound or that it plays a role in detoxifying the compound. Conversely, resistance might indicate that the mutated gene is a component of the target pathway.
Chemical Probes and Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to directly assess the functional state of enzymes in native biological systems. An ABPP probe for this compound would typically consist of three key elements: the core acetamide (B32628) scaffold for target recognition, a reactive group for covalent modification of the target, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment.
By treating cells or lysates with this probe, a profile of labeled proteins can be generated and analyzed by techniques such as gel electrophoresis or mass spectrometry. This approach not only identifies the targets but also provides information about their activity, as the probe often reacts with the active site of the enzyme.
Molecular Mechanisms of Action with Specific Biological Macromolecules
Once potential targets are identified, detailed biochemical and biophysical studies are necessary to characterize the molecular interactions and their functional consequences.
Enzyme Inhibition Kinetics and Mechanism (e.g., Glutathione (B108866) S-transferase (GST))
Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds, facilitating their excretion. nih.govwikipedia.org Given the electrophilic nature of the chloroacetamide moiety, GSTs are plausible targets for this compound.
Enzyme inhibition studies would be conducted to determine the potency and mechanism of inhibition. These experiments typically involve measuring the rate of the GST-catalyzed reaction in the presence and absence of the inhibitor. The model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) is commonly used in spectrophotometric assays to monitor GST activity. nih.govmdpi.commdpi.com
By varying the concentrations of both the substrate and the inhibitor, key kinetic parameters can be determined.
Table 1: Hypothetical Enzyme Inhibition Data for this compound against GST
| Inhibitor Concentration (µM) | Substrate Concentration (µM) | Initial Velocity (µmol/min) |
| 0 | 10 | 0.50 |
| 0 | 20 | 0.83 |
| 0 | 50 | 1.25 |
| 0 | 100 | 1.67 |
| 10 | 10 | 0.33 |
| 10 | 20 | 0.63 |
| 10 | 50 | 1.00 |
| 10 | 100 | 1.43 |
| 50 | 10 | 0.14 |
| 50 | 20 | 0.28 |
| 50 | 50 | 0.56 |
| 50 | 100 | 0.83 |
From such data, Lineweaver-Burk or Michaelis-Menten plots can be generated to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
Receptor Binding Studies and Ligand-Protein Interaction Analysis (in vitro)
Should target identification studies point towards a receptor, in vitro binding assays are essential to quantify the affinity of this compound for its target. Radioligand binding assays are a common method, where a radiolabeled ligand known to bind to the receptor is competed off by increasing concentrations of the unlabeled test compound.
The data from these experiments are used to determine the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.
Table 2: Hypothetical Receptor Binding Data for this compound
| Compound Concentration (nM) | Specific Binding (%) |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 2 |
Further biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide more detailed information on the binding kinetics (association and dissociation rates) and the thermodynamic parameters of the interaction (enthalpy and entropy changes). These data are crucial for understanding the driving forces behind the ligand-protein recognition and for guiding further structure-activity relationship (SAR) studies.
Covalent Adduct Formation and Irreversible Binding Mechanisms (e.g., cysteine bioconjugation)
The chloroacetamide functional group is a well-established reactive electrophile known to engage in covalent interactions with nucleophilic residues on proteins. Specifically, the thiol group of cysteine residues is a primary target for alkylation by chloroacetamides through an SN2 reaction mechanism. This interaction leads to the formation of a stable thioether bond, resulting in the irreversible inactivation of the target protein. This mechanism is the basis for the biological activity of many chloroacetamide-containing compounds, which are often developed as enzyme inhibitors or chemical probes for activity-based protein profiling.
While direct experimental evidence for this compound is not available in the provided search results, the chemical reactivity of the chloroacetamide moiety strongly suggests a similar mechanism of action. It is highly probable that this compound can form a covalent adduct with cysteine residues of susceptible proteins. The process involves the nucleophilic attack of the deprotonated cysteine thiol on the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a stable covalent bond.
Studies on other chloroacetamide derivatives have confirmed this covalent binding mechanism. For instance, chloroacetamide herbicides have been shown to irreversibly inhibit plant type III polyketide synthases by covalently binding to an active site cysteine. nih.gov Mass spectrometry analysis of the inhibited enzyme confirmed the adduction of the chloroacetamide compound to the catalytic cysteine. nih.gov Similarly, fragment-based screening using a library of chlorofluoroacetamides identified covalent inhibitors of the cysteine protease papain, with mass spectrometry confirming the formation of a covalent adduct with the active site cysteine. nih.gov These examples provide a strong basis to hypothesize that this compound will also engage in cysteine bioconjugation.
Table 1: Mechanistic Details of Chloroacetamide Covalent Inhibition
| Feature | Description | Supporting Evidence |
| Warhead | Chloroacetamide | A recognized electrophilic group for targeting cysteine. mdpi.com |
| Mechanism | SN2 Nucleophilic Substitution | The thiol group of cysteine attacks the carbon-chlorine bond. |
| Target Residue | Cysteine | The nucleophilic thiol group is the primary site of adduction. nih.govnih.gov |
| Bond Formed | Thioether | A stable, irreversible covalent bond. |
| Outcome | Irreversible Inhibition | Covalent modification often leads to loss of protein function. nih.gov |
Structure-Activity Relationships (SAR) at the Molecular Interaction Level (Focus on binding affinities and inhibition constants)
The structure-activity relationship (SAR) for covalent inhibitors like this compound is governed by two key aspects: the intrinsic reactivity of the electrophilic warhead and the non-covalent binding affinity of the entire molecule to the target protein. The chloroacetamide moiety provides the reactive component for covalent bond formation, while the N-(4-methylthian-4-yl) portion of the molecule will influence the initial non-covalent recognition and binding to the target protein's binding pocket.
Specific binding affinity and inhibition constant data for this compound are not available in the provided search results. However, general principles of SAR for related chloroacetamide compounds can be considered. For instance, modifications to the aryl or alkyl groups attached to the acetamide nitrogen can significantly impact binding affinity and selectivity. These modifications can alter properties such as hydrophobicity, steric bulk, and the potential for hydrogen bonding, all of which contribute to the initial non-covalent binding event.
In a study of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, the compound exhibited an IC50 value of 0.086 µM against Leishmania mexicana promastigotes, indicating potent activity. nih.gov This highlights how the specific substituents on the chloroacetamide scaffold contribute to its biological efficacy. The presence of the chloro atom in the acetamide group is often crucial for activity. For example, the antibacterial activity of N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae was significantly improved by the addition of a chlorine atom to the acetyl group, with the resulting 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showing enhanced potency. mdpi.comresearchgate.net This suggests that the covalent binding capability is a key determinant of its biological function.
Table 2: Structure-Activity Relationship Insights for Chloroacetamide Derivatives
| Structural Moiety | Influence on Activity | Example Compound |
| Chloroacetamide Group | Essential for covalent binding and biological activity. | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide mdpi.comresearchgate.net |
| N-Substituent | Modulates binding affinity and selectivity through non-covalent interactions. | 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide nih.gov |
Cellular Pathway Analysis Using In Vitro Models (e.g., cell signaling cascade modulation)
The cellular effects of this compound would be a direct consequence of the irreversible inhibition of its target protein(s). By covalently modifying a key protein in a cellular pathway, this compound could modulate downstream signaling events. The specific pathway affected would depend on the identity and function of the protein target.
Direct studies on the cellular pathway modulation by this compound are not present in the search results. However, research on other chloroacetamide compounds provides examples of how this class of molecules can impact cellular processes. For instance, the anti-leishmanial activity of 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide was shown to be mediated by the induction of apoptosis in Leishmania mexicana promastigotes. nih.gov This suggests that the compound targets a protein involved in the regulation of programmed cell death in this organism.
Table 3: Cellular Effects of Chloroacetamide Derivatives in In Vitro Models
| Compound | In Vitro Model | Observed Cellular Effect | Potential Pathway Modulation |
| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana promastigotes | Induction of apoptosis nih.gov | Apoptosis pathway |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Cell lysis mdpi.com | Bacterial cell wall synthesis |
Future Research Directions and Translational Perspectives for Thian Acetamide Chemistry
Innovations in Synthetic Methodologies for Enhanced Diversity
Future synthetic efforts will likely focus on developing more efficient and versatile methods to produce a wider array of thian-acetamide derivatives. Traditional approaches to forming the amide bond in 2-chloro-N-(substituted)acetamides often involve the reaction of an amine with chloroacetyl chloride. While effective, these methods can sometimes be limited by the availability of starting materials and the functional group tolerance of the reaction conditions.
Innovations in this area could include the exploration of novel coupling reagents and catalytic systems that allow for the synthesis of 2-chloro-N-(4-methylthian-4-yl)acetamide and its analogs under milder conditions. Furthermore, the development of stereoselective synthetic routes will be crucial for investigating the biological importance of specific stereoisomers, given the chiral center at the 4-position of the thiane (B73995) ring. The ability to selectively introduce substituents on the thiane ring would also be a significant advancement, enabling the creation of a diverse library of compounds for screening.
Development of Predictive Computational Models for Structure-Mechanism Relationships
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of novel compounds. For the thian-acetamide scaffold, the development of predictive computational models could provide deep insights into the relationship between a molecule's three-dimensional structure and its biological activity.
Future research should focus on employing techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations. These models can help to identify key structural features of the thian-acetamide scaffold that are critical for its interaction with biological targets. By understanding these structure-mechanism relationships, researchers can rationally design new derivatives with enhanced potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error screening methods.
Design of Next-Generation Molecular Tools and Probes based on the Thian-Acetamide Scaffold
The inherent reactivity of the chloroacetamide group makes the thian-acetamide scaffold an attractive candidate for the development of molecular tools and chemical probes. The chloroacetyl group can act as a reactive handle, allowing for the covalent modification of biological macromolecules.
Future work in this area could involve the design and synthesis of thian-acetamide-based probes that can be used to identify and study new biological targets. For example, by attaching a reporter tag (such as a fluorescent dye or a biotin molecule) to the thian-acetamide core, researchers can visualize the localization of the compound within cells and identify its binding partners. These next-generation molecular tools would be invaluable for elucidating the mechanisms of action of thian-acetamide derivatives and for discovering novel therapeutic targets.
Exploration of New Biological Targets and Pathways for Chemical Modulators (In vitro/molecular focus)
A key area of future research will be the systematic exploration of new biological targets and pathways that can be modulated by this compound and its analogs. The chloroacetamide functional group is a known feature in various bioactive molecules, often acting as an electrophile that can covalently interact with nucleophilic residues in proteins, such as cysteine.
Initial in vitro screening efforts should encompass a broad range of molecular targets. This could include assays against various enzyme families (e.g., kinases, proteases, and phosphatases) and receptor binding assays. High-throughput screening of diverse compound libraries based on the thian-acetamide scaffold will be instrumental in identifying initial hits. Subsequent molecular-level investigations would then focus on validating these interactions and understanding the precise mechanism of modulation, paving the way for the development of novel chemical modulators for a variety of biological pathways.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(4-methylthian-4-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting 4-methylthian-4-amine with chloroacetyl chloride in an aprotic solvent (e.g., dichloromethane or THF) under nitrogen atmosphere. A base like triethylamine is added to neutralize HCl byproducts. Key steps include:
- Dropwise addition of chloroacetyl chloride to the amine at 0–5°C to control exothermicity.
- Stirring at room temperature for 12–24 hours.
- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Characterization using H/C NMR (amide proton at δ 8–10 ppm, C=O at ~165–170 ppm), IR (C=O stretch ~1650 cm), and mass spectrometry (parent ion matching molecular weight) .
Optimization may involve adjusting stoichiometry, temperature, or solvent polarity to improve yield.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on the amide NH proton (δ 8–10 ppm, broad singlet) and the chloroacetamide methylene group (δ ~4.0 ppm, singlet). The 4-methylthian moiety’s protons appear as distinct multiplets (δ 1.5–3.0 ppm) .
- IR : Confirm the amide C=O stretch (~1650 cm) and absence of primary amine N-H stretches (~3300 cm) to verify complete reaction .
- Mass Spectrometry : Look for the molecular ion peak [M+H] and chlorine isotope patterns (3:1 ratio for Cl/Cl) .
Q. How should initial biological screening be designed to evaluate antimicrobial activity?
- Methodological Answer :
- Test Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, K. pneumoniae) bacteria, with ciprofloxacin as a positive control.
- Assays : Perform broth microdilution to determine minimum inhibitory concentrations (MICs). Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .
- Data Interpretation : Compare activity against structurally similar acetamides (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) to identify substituent effects .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s solid-state structure and intermolecular interactions?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation of ethanol or DMSO solutions.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement : Apply SHELXL for structure solution. Analyze hydrogen bonds (e.g., N–H···O) and packing motifs. For example, intramolecular C–H···O interactions may stabilize the acetamide backbone .
- Validation : Check geometric parameters (bond lengths/angles) against similar structures (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting results.
- Strain Variability : Test activity against multiple clinical isolates to account for strain-specific resistance .
- Synergy Studies : Evaluate combinations with antibiotics (e.g., cefepime) using checkerboard assays to identify additive/synergistic effects .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase). Compare docking scores with nitro-phenyl or pyrazole analogs .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts .
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with MICs .
Q. What protocols ensure safe handling and evaluate environmental impact?
- Methodological Answer :
- Safety : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritation .
- Waste Disposal : Collect in sealed containers for incineration by licensed facilities.
- Environmental Testing : Perform OECD 301 biodegradation assays. Monitor aquatic toxicity (Daphnia magna EC) given structural similarities to persistent chloroacetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
